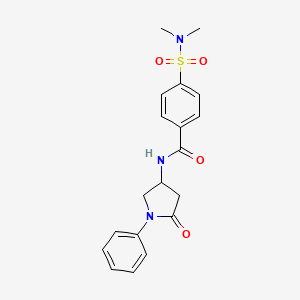

![molecular formula C21H24N2O4 B6491572 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 905679-71-2](/img/structure/B6491572.png)

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide, commonly referred to as DMOPO, is a synthetic compound that has been used in a variety of scientific research applications. DMOPO is a member of the pyrrolidine family of compounds, and is characterized by its cyclic, five-member nitrogen-containing ring. DMOPO has been used in a variety of research applications, including as a probe for the study of the structure and function of proteins, as a tool for understanding the role of post-translational modifications in protein function, and as a ligand for drug design.

Aplicaciones Científicas De Investigación

DMOPO has been used in a variety of scientific research applications. It has been used as a probe for the study of the structure and function of proteins, as a tool for understanding the role of post-translational modifications in protein function, and as a ligand for drug design. DMOPO has been used to study the structure and function of G-protein coupled receptors, and to study the effects of post-translational modifications on the activity of enzymes. DMOPO has also been used to study the structure and function of membrane proteins, and to identify potential drug targets.

Mecanismo De Acción

The mechanism of action of DMOPO is not well understood. It is believed that DMOPO binds to proteins through hydrogen bonding and electrostatic interactions. It is also believed that DMOPO may interact with proteins through non-covalent interactions, such as hydrophobic interactions. DMOPO is thought to interact with proteins in a manner similar to other small molecules, such as peptides and nucleotides.

Biochemical and Physiological Effects

The biochemical and physiological effects of DMOPO are not well understood. However, it has been shown to modulate the activity of several proteins, including G-protein coupled receptors and enzymes. DMOPO has also been shown to modulate the expression of several genes, including those involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using DMOPO in laboratory experiments is its high solubility in water and other solvents. This makes it an ideal compound for use in a variety of biochemical and physiological assays. Additionally, DMOPO is relatively stable and can be stored for extended periods of time without significant degradation.

However, there are some limitations to using DMOPO in laboratory experiments. DMOPO is not very soluble in organic solvents, which can make it difficult to use in some assays. Additionally, DMOPO is not very stable in the presence of light or heat, which can limit its use in certain applications.

Direcciones Futuras

The future of DMOPO research is promising. As scientists continue to gain a better understanding of the structure and function of proteins, DMOPO may be used to study the effects of post-translational modifications on protein function. Additionally, DMOPO may be used to identify potential drug targets and to develop new therapeutics. In the future, DMOPO may also be used to study the structure and function of membrane proteins, and to develop novel chemical probes for the study of protein-protein interactions. Finally, DMOPO may be used to study the effects of small molecules on gene expression and cell signaling pathways.

Métodos De Síntesis

DMOPO can be synthesized from commercially available starting materials. The synthesis involves the condensation of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-methoxyphenol in the presence of an acid catalyst. The resulting product is then reacted with acetic anhydride to form the desired DMOPO. The synthesis can be performed in a single step, or in a multi-step process, depending on the desired product.

Propiedades

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-14-8-9-17(10-15(14)2)23-12-16(11-21(23)25)22-20(24)13-27-19-7-5-4-6-18(19)26-3/h4-10,16H,11-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATZWUYUKSYLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)

![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)

![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)

![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)

![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)

![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6491574.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491576.png)

![2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491578.png)

![2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491591.png)